![molecular formula C10H10BrClN2O2 B12119532 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide
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Overview
Description
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a chloroacetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloroacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction reactions can convert the carbamoyl group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azidoacetamide, thiocyanatoacetamide, or methoxyacetamide can be formed.
Oxidation Products: Bromophenol derivatives are the major products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to various receptors, indicating its potential as a lead compound for drug development .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its reactivity and biological activity.
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide derivatives: Various derivatives with modifications on the phenyl ring or the carbamoyl group have been synthesized and studied for their unique properties.
Uniqueness
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a chemical compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and possible therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecule features a bromophenyl group which is known to enhance biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves reactions between appropriate amines and chloroacetyl derivatives. The process can be summarized as follows:
- Formation of the amine derivative : The 4-bromophenylamine is reacted with a suitable carbonyl compound.
- Chloroacetylation : The resultant product is then treated with chloroacetyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 14 | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that this compound induces cytotoxicity in a dose-dependent manner.
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 90 |
10 | 70 |
50 | 40 |
100 | 20 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Resistance : A study published in Pharmacology and Microbiology demonstrated that derivatives of this compound could overcome resistance mechanisms in pathogens, making it a candidate for further development as an antimicrobial agent.
- Cancer Cell Line Evaluation : Research conducted on MCF7 cells indicated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic agent .
Properties
Molecular Formula |
C10H10BrClN2O2 |
---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
PEDVNROUBQXDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br |
Origin of Product |
United States |
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